2-氧代戊二酸1-辛酯

描述

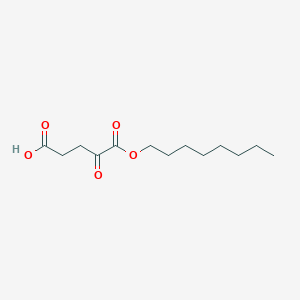

Introduction 2-Oxopentanedioic acid 1-octyl ester, also known as a derivative of 1,3-acetone dicarboxylic acid, is an important intermediate in organic synthesis and pharmaceutical applications. It is notable for its ester and acid functionalities, which contribute to its chemical and physical properties.

Synthesis Analysis

- Synthesis of derivatives of 1,3-acetone dicarboxylic acid involves starting from anhydrous citric acid to produce diethyl 3-oxopentanedioate, followed by reduction to diethyl 3-hydroxypentanedioate. The total yield is high, at 94%, with a purity of 98.5% (Zang, 2008).

Molecular Structure Analysis

- The molecular structure of related compounds, like chiral cyclic amino acid esters, is determined using spectroscopic techniques and X-ray diffraction. These techniques provide detailed insights into the compound's stereochemistry and molecular conformation (Moriguchi et al., 2014).

Chemical Reactions and Properties

- Chemical reactions involving 2-Oxopentanedioic acid 1-octyl ester derivatives typically include esterification, hydrolyzation, and cyclization processes. These reactions are fundamental in the synthesis of complex organic molecules (Dong-Hua Zhang et al., 2006).

Physical Properties Analysis

- The physical properties of these compounds can be explored through spectroelectrochemistry, revealing electronic transitions that indicate the formation of polaron and bipolaron bands. This analysis is crucial for understanding the electrochromic properties of these compounds (Camurlu et al., 2005).

Chemical Properties Analysis

- The chemical properties of 2-Oxopentanedioic acid 1-octyl ester derivatives include the ability to undergo various synthetic reactions, such as esterification, amidation, and anhydridization. These properties are significant for synthesizing a wide range of organic molecules (Yan et al., 2009).

科学研究应用

合成与衍生物制备

2-氧代戊二酸1-辛酯及其衍生物在合成各种化合物中具有重要意义。例如,合成药物合成的重要中间体3-氧代戊二酸二乙酯涉及使用类似的酯类化合物。这个过程,从无水柠檬酸开始,产生高纯度产品,对后续的药物应用至关重要 (杨令, 2008).

催化和反应机理

在催化领域,2-氧代戊二酸1-辛酯之类的化合物被用于合成不饱和二羧酸酯。路易斯酸性沸石催化此类反应,证明了这些化合物在生产衣康酸酯类似物中的用途。这一过程对各种工业应用具有重要意义,例如聚合物合成 (王玉然, 刘易斯, 尤里·罗曼-莱什科夫, 2016).

聚合和材料科学

在材料科学中,由Sn(II)2-乙基己酸酯与苯甲醇等醇反应引发的丙交酯聚合反应说明了2-氧代戊二酸1-辛酯衍生物的用途。这一过程导致酯化和随后的聚合物形成,对于开发各种聚合物材料至关重要 (H. Kricheldorf, I. Kreiser-Saunders, A. Stricker, 2000).

酶促合成和生物技术

另一个应用是酶促合成酯类,例如使用固定化脂肪酶从外消旋酸合成正辛酯(+)-2-甲基丁酸酯。通过统计分析优化这一过程对于为各个行业生产精细化学品至关重要 (R. Garcia, A. Renedo, M. Martı́nez, J. Aracil, 2002).

电化学和电致变色特性

电化学研究受益于2-氧代戊二酸1-辛酯的衍生物,特别是在合成具有独特电致变色特性的导电聚合物方面。这些化合物在聚合后表现出显着的颜色变化和电子跃迁,这对于开发新的电子和显示技术很有价值 (P. Camurlu, A. Çırpan, L. Toppare, 2005).

医学影像和络合物的形成

在医学影像中,合成与2-氧代戊二酸酯相关的α-氧代-γ-乙氧羰基丁酸硫代氨基甲酸酯稀土络合物,以研究其弛豫性。这些络合物,尤其是钆络合物,已被研究其增强磁共振成像(MRI)对比度的潜力 (杨正银, 杨汝东, 2002).

抗病毒研究

在抗病毒研究中,从没食子酸和烷基酯衍生的辛基没食子酸酯等化合物对病毒生长表现出显著的抑制作用。这些发现表明2-氧代戊二酸1-辛酯衍生物在开发抗病毒剂方面的潜在应用 (上崎操, 山崎, 勝山幸子, M. Higuchi, T. Higuti, A. H. Koyama, 2007).

工业应用中的生物催化

在生物催化中,使用固定化脂肪酶合成短链和长链羧酸酯证明了2-氧代戊二酸1-辛酯等化合物在食品、制药和化妆品行业中的重要性。这项研究有助于优化生产香料和乳化剂的过程 (L. N. de Lima, A. Mendes, R. Fernández-Lafuente, P. Tardioli, R. C. Giordano, 2018).

属性

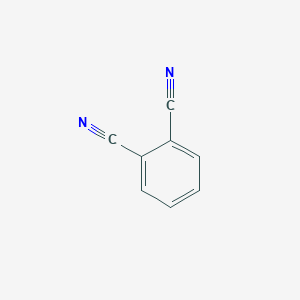

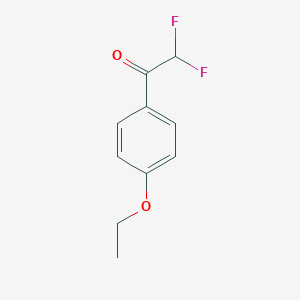

IUPAC Name |

5-octoxy-4,5-dioxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O5/c1-2-3-4-5-6-7-10-18-13(17)11(14)8-9-12(15)16/h2-10H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNFIHKFBQFJVKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC(=O)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Oxopentanedioic acid 1-octyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Hexyl-4-(4-isothiocyanatophenyl)bicyclo[2.2.2]octane](/img/structure/B49031.png)

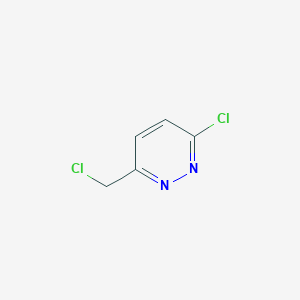

![3-Bromo-6-chloroimidazo[1,2-b]pyridazine](/img/structure/B49044.png)

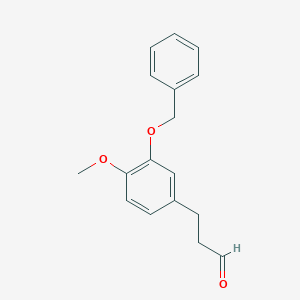

![5-amino-6-fluorobenzo[d]thiazol-2(3H)-one](/img/structure/B49050.png)